molecular formula C21H17NO4S B2535049 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034242-64-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2535049
CAS RN: 2034242-64-1
M. Wt: 379.43
InChI Key: HXNUEZZQFOJPFS-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . The benzo[b]thiophene moiety is a key structural component in many biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the benzo[b]thiophene moiety in the given compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The crude product is often purified by column chromatography .


Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using techniques like single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in a crystal and can reveal features like a four-coordinated dimethylboryl center .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. For instance, the planarity of the aromatic rings appended to the molecule can decisively affect the efficiency of radiative decay based on ICT involving the molecule . Moreover, the compound’s photophysical properties can be studied using UV-vis absorption spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the search results, compounds with similar structures have been found to exhibit radiative intramolecular charge-transfer (ICT) transitions . This process is invoked by the interaction between different parts of the molecule and can be influenced by factors like the rigidity of the molecule and the absence of structural variations .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can cause burns of eyes, skin, and mucous membranes. Contact with water may liberate toxic gas . Therefore, it’s crucial to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions for this compound could involve further exploration of its photophysical properties and potential applications. For instance, the impact of the structural formation of aromatic rings on photophysical properties could be a potential area of study . Additionally, the compound’s potential biological activity could be explored, given the known biological activity of many thiophene-based analogs .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-21(25,19-10-13-6-2-5-9-18(13)27-19)12-22-20(24)17-11-15(23)14-7-3-4-8-16(14)26-17/h2-11,25H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNUEZZQFOJPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide

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